molecular formula C11H11NO B8550212 2-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carbonitrile

2-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No. B8550212
M. Wt: 173.21 g/mol
InChI Key: XXXUWXBESIXLBD-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

A solution of 2-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carbonitrile (3.7 g, 21 mmol) in 80 mL of DCM was added Dess-Martin reagent (18 g, 43 mmol) in one portion at 0° C. The mixture was stirred at 0° C. for 1 hour, and then stirred at rt. overnight. The reaction mixture was purified with column chromatography (EtOAc:PE=1:20) to obtain 2-Formyl-2,3-dihydro-1H-indene-5-carbonitrile. 1H-NMR (400 MHz, CDCl3) δ 9.77 (d, J=1.2 Hz, 1H), 7.45-7.51 (m, 2H), 7.32 (d, J=7.6 Hz, 1H), 3.32-3.40 (m, 3H), 3.18-3.25 (m, 2H).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:12]#[N:13])[CH:9]=2)[CH2:4]1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[CH:2]([CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:12]#[N:13])[CH:9]=2)[CH2:4]1)=[O:1]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
OCC1CC2=CC=C(C=C2C1)C#N
Name
Quantity
18 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at rt
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified with column chromatography (EtOAc:PE=1:20)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1CC2=CC=C(C=C2C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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